molecular formula C9H8N4 B3032789 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile CAS No. 51802-55-2

5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile

Cat. No.: B3032789
CAS No.: 51802-55-2
M. Wt: 172.19 g/mol
InChI Key: MAFHEXKPIODQPC-UHFFFAOYSA-N
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Description

5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile is a heterocyclic compound with the molecular formula C9H8N4 It is characterized by a seven-membered ring containing two nitrogen atoms and two cyano groups at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile typically involves the reaction of acetylacetone with diaminomaleonitrile. The reaction proceeds through a cyclization process, forming the diazepine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-dimethyl-4,6-diazepine-2,3-dicarbonitrile
  • 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarboxylate

Uniqueness

5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile is unique due to its specific substitution pattern and the presence of cyano groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various research and industrial applications .

Properties

IUPAC Name

5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-6-3-7(2)13-9(5-11)8(4-10)12-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFHEXKPIODQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N=C(C1)C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306164
Record name 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51802-55-2
Record name NSC174510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 6
5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile

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